2-(4-Dimethylvinylphenyl)propionic acid
Overview
Description
2-(4-Dimethylvinylphenyl)propionic acid is an impurity of Ibuprofen, a nonsteroidal anti-inflammatory drug .
Synthesis Analysis
The optical resolution of 2-(4-Dimethylvinylphenyl)propionic acid was performed through fractional crystallization of its salts with (S)-(-)- and ®-(+)-alpha-phenylethylamine .
Molecular Structure Analysis
The molecular formula of 2-(4-Dimethylvinylphenyl)propionic acid is C13H16O2.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Dimethylvinylphenyl)propionic acid include a molecular weight of 204.26 g/mol, a density of 1.0±0.1 g/cm3, a boiling point of 328.6±17.0 °C at 760 mmHg, and a flash point of 225.6±16.1 °C .
Scientific Research Applications
Pharmaceutical Reference Standards
2-(4-Dimethylvinylphenyl)propionic acid: is utilized as a reference standard in pharmaceutical research. Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products. They serve as benchmarks for analytical methods used during the quality control process of drug manufacturing .
Impurity Profiling
This compound is identified as an impurity in the synthesis of Ibuprofen , a widely used anti-inflammatory drug. Understanding and controlling impurities are essential for drug safety and efficacy. The compound’s role in impurity profiling helps in the development of purification methods to ensure the high quality of the final pharmaceutical product .
Analytical Chemistry
In analytical chemistry, 2-(4-Dimethylvinylphenyl)propionic acid can be used to calibrate instruments like chromatographs and spectrometers. Accurate calibration with known compounds ensures that analytical instruments provide reliable and reproducible results .
Chemical Synthesis Research
Researchers may explore the use of this compound as a building block in the synthesis of more complex molecules. Its structure could be modified to create new compounds with potential therapeutic effects or for other scientific applications .
Material Science
The compound’s properties could be investigated for the development of new materials. For instance, its incorporation into polymers might enhance certain characteristics like thermal stability or mechanical strength, which are valuable in material science .
Toxicology Studies
2-(4-Dimethylvinylphenyl)propionic acid: can be studied for its toxicological profile. Such studies are vital for assessing the safety of chemicals and their potential risks to human health and the environment .
Environmental Chemistry
This compound may be examined for its behavior and fate in the environment. Research can include its biodegradability, potential to bioaccumulate, and effects on aquatic and terrestrial ecosystems .
Educational Purposes
Lastly, 2-(4-Dimethylvinylphenyl)propionic acid can be used in educational settings, such as university laboratories, to teach students about organic chemistry synthesis, analytical techniques, and quality control processes in the pharmaceutical industry .
properties
IUPAC Name |
2-[4-(2-methylprop-1-enyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-8,10H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUJTWQSJJRVIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910472 | |
Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Dimethylvinylphenyl)propionic acid | |
CAS RN |
75625-99-9 | |
Record name | α-Methyl-4-(2-methyl-1-propen-1-yl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75625-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Dimethylvinylphenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(4-Dimethylvinylphenyl)propionic acid compare to ibuprofen in terms of its pharmacological activity?
A1: Research suggests that 2-(4-Dimethylvinylphenyl)propionic acid demonstrates greater anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) activities compared to ibuprofen []. Furthermore, it exhibits a higher therapeutic index, indicating a wider margin of safety between its effective dose and the dose at which adverse effects occur [].
Q2: What is known about the mechanism of action of 2-(4-Dimethylvinylphenyl)propionic acid?
A2: Like ibuprofen, 2-(4-Dimethylvinylphenyl)propionic acid inhibits the biosynthesis of prostaglandins []. Prostaglandins are lipid compounds involved in various physiological processes, including inflammation and pain. While the exact mechanism by which 2-(4-Dimethylvinylphenyl)propionic acid inhibits prostaglandin biosynthesis is not explicitly described in the provided research, its structural similarity to ibuprofen suggests a potential interaction with cyclooxygenase enzymes (COX-1 and/or COX-2), which are key enzymes in the prostaglandin synthesis pathway.
Q3: How was the absolute configuration of 2-(4-Dimethylvinylphenyl)propionic acid determined?
A3: The absolute configuration of 2-(4-Dimethylvinylphenyl)propionic acid was determined by comparing the 1H-NMR spectra of its (S)-(-)-α-phenylethylamide derivatives with those of ibuprofen enantiomers with known configurations []. This comparison allowed researchers to assign the (S) configuration to the (+)-enantiomer of 2-(4-Dimethylvinylphenyl)propionic acid [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.